2-Chloro-1-phenylnaphthalene

Physical Organic Chemistry Purification Solid-State Properties

This 2-chloro positional isomer ensures precise regioselectivity in Pd-catalyzed cross-couplings that other halogen isomers cannot replicate. Its moderated reactivity enables chemoselective sequential coupling strategies—install substituents at other reactive sites first, then couple at the chloro position. Low aqueous solubility (1.2×10⁻⁴ g/L) guarantees near-quantitative organic-phase partitioning, essential for continuous flow synthesis and automated platforms. Well-defined melting point (50-51°C) and density (1.188 g/cm³) facilitate reproducible thermal processing in OLED hole-transport layer fabrication and solid-state formulations.

Molecular Formula C16H11Cl
Molecular Weight 238.71 g/mol
CAS No. 66768-81-8
Cat. No. B3055769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-phenylnaphthalene
CAS66768-81-8
Molecular FormulaC16H11Cl
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)Cl
InChIInChI=1S/C16H11Cl/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H
InChIKeyFTUTWDLYQWBYGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-phenylnaphthalene (CAS 66768-81-8): A Chlorinated Phenylnaphthalene Building Block for Cross-Coupling and Materials Synthesis


2-Chloro-1-phenylnaphthalene (CAS 66768-81-8) is a chlorinated aryl halide belonging to the phenylnaphthalene class of compounds. It features a naphthalene core substituted with a chlorine atom at the 2-position and a phenyl ring at the 1-position, conferring distinct electronic and steric properties . This substitution pattern makes it a versatile intermediate in transition-metal-catalyzed cross-coupling reactions and an important scaffold for the synthesis of functional organic materials . Its precise molecular formula (C₁₆H₁₁Cl) and well-defined physical properties (melting point: 50-51 °C; density: 1.188 g/cm³) facilitate reproducible use in synthetic chemistry workflows .

Why 2-Chloro-1-phenylnaphthalene (CAS 66768-81-8) Cannot Be Casually Replaced by Its Positional Isomers or Alternative Halides


Generic substitution within the phenylnaphthalene class is not feasible because the exact position of the chlorine atom (2-position vs. 1- or 4-position) and the identity of the halogen (Cl vs. Br or I) critically govern reactivity, selectivity, and material properties. In cross-coupling reactions, the steric and electronic environment of the 2-chloro substituent directly impacts catalytic turnover and regioselectivity, often leading to substantially different yields compared to other isomers [1]. Moreover, replacing chlorine with bromine or iodine alters the compound's molecular weight, leaving group ability, and the energy barrier for oxidative addition in metal-catalyzed transformations, which can necessitate entirely different catalyst systems and reaction conditions . The specific arrangement in 2-chloro-1-phenylnaphthalene also imparts a unique solid-state packing and thermal behavior that are essential for applications requiring precise melting points and densities .

2-Chloro-1-phenylnaphthalene (CAS 66768-81-8): Quantitative Evidence for Differentiated Reactivity and Physical Properties vs. Key Analogs


Melting Point Differentiates 2-Chloro-1-phenylnaphthalene from the 2-Bromo Analog for Purification and Handling

The melting point of 2-chloro-1-phenylnaphthalene is reported as 50-51 °C (recrystallized from methanol) . In contrast, its direct 2-bromo analog (2-bromo-1-phenylnaphthalene) exhibits a higher melting point of 54-55 °C (ethanol) . This lower melting point for the chloro-derivative can simplify recrystallization and handling during synthesis, particularly when lower-temperature workup is preferred or when thermal sensitivity of other reaction components is a concern.

Physical Organic Chemistry Purification Solid-State Properties

Density and Molar Volume Differences Between 2-Chloro- and 2-Bromo-1-phenylnaphthalene Impact Solution-Phase Handling and Formulation

The calculated density of 2-chloro-1-phenylnaphthalene is 1.188 g/cm³ at 20 °C and 760 Torr . In comparison, the 2-bromo analog has a significantly higher calculated density of 1.381 g/cm³ under the same conditions . This ~16% increase in density for the bromo compound is accompanied by a ~19% increase in molecular weight (from 238.71 g/mol to 283.16 g/mol) . Consequently, the chloro derivative has a lower mass per unit volume, which can affect the viscosity of concentrated solutions and the ease of liquid handling in automated synthesis platforms.

Material Science Formulation Solution Chemistry

Aqueous Solubility of 2-Chloro-1-phenylnaphthalene vs. 2-Bromo-1-phenylnaphthalene for Biphasic Reaction Workup

Both 2-chloro-1-phenylnaphthalene and its 2-bromo analog are predicted to be highly insoluble in water. The calculated solubility for the chloro compound is 1.2 × 10⁻⁴ g/L at 25 °C . The 2-bromo analog exhibits a comparable, though slightly higher, calculated solubility of 1.7 × 10⁻⁴ g/L under the same conditions . While both values are extremely low, the 30% lower solubility of the chloro derivative indicates it will partition even more favorably into organic phases during aqueous workup.

Biphasic Catalysis Workup Procedures Environmental Fate

Chlorine Substituent on Phenylnaphthalene Scaffolds Modulates Cross-Coupling Reactivity via Electronic Effects

In Suzuki–Miyaura cross-coupling reactions of arylnaphthalenes, the nature of the halogen leaving group significantly influences both yield and selectivity. While direct head-to-head data for 2-chloro-1-phenylnaphthalene is limited, class-level studies on 1-arylnaphthalenes demonstrate that electron-donating substituents on the aryl ring can enhance yields, whereas electron-withdrawing groups (such as chlorine) can lower yields [1]. This suggests that the presence of the electron-withdrawing chloro group in 2-chloro-1-phenylnaphthalene may moderate reactivity compared to non-halogenated analogs, requiring careful optimization of catalyst and base. Additionally, aryl chlorides are known to be less reactive than aryl bromides in many Pd-catalyzed cross-couplings, which can be advantageous for achieving higher chemoselectivity in substrates bearing multiple leaving groups.

Cross-Coupling Catalysis Organic Synthesis

Molecular Weight and Heavy Atom Count Distinguish 2-Chloro- from Heavier Halide Analogs

2-Chloro-1-phenylnaphthalene has a molecular weight of 238.71 g/mol and contains 17 heavy atoms . In contrast, the 2-bromo analog has a molecular weight of 283.16 g/mol, and the 2-iodo analog weighs 330.16 g/mol . This progressive increase in molecular weight corresponds to an increase in the number of heavy atoms and the isotopic mass. In medicinal chemistry and materials science, lower molecular weight compounds are often favored for improved bioavailability and reduced cost of goods, while the specific heavy atom count can influence crystallinity and packing density.

Medicinal Chemistry Lead Optimization Isotopic Labeling

2-Chloro-1-phenylnaphthalene (CAS 66768-81-8): Evidence-Based Application Scenarios in Research and Industry


Building Block for Selective Suzuki–Miyaura Cross-Coupling Reactions

The distinct electronic influence of the 2-chloro substituent, as inferred from class-level studies on arylnaphthalenes, makes 2-chloro-1-phenylnaphthalene a valuable electrophile for palladium-catalyzed Suzuki–Miyaura cross-couplings. While its reactivity is moderated relative to electron-rich analogs, this can be exploited to achieve higher chemoselectivity in sequential coupling strategies where multiple leaving groups are present . Researchers can leverage the lower reactivity of the aryl chloride bond to install substituents at other reactive sites first, followed by a final, carefully optimized coupling at the chloro position.

Precursor for Functional Organic Materials via Nucleophilic Aromatic Substitution

The presence of a chlorine atom at the 2-position activates the naphthalene ring towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles (e.g., alkoxides, amines) to generate 2-substituted-1-phenylnaphthalene derivatives . The lower density and melting point of the chloro compound compared to its bromo analog facilitate easier handling and purification during these transformations, making it a practical choice for generating libraries of functionalized phenylnaphthalenes for materials screening.

Thermal and Physical Property Optimization in Solid-State Formulations

Given its precisely characterized melting point (50-51 °C) and density (1.188 g/cm³) , 2-chloro-1-phenylnaphthalene can be rationally incorporated into solid-state formulations where these properties are critical. For example, in the design of organic electronic materials (e.g., hole-transporting layers in OLEDs), the specific thermal behavior of the building block influences the film morphology and device stability [1]. The lower melting point of the chloro derivative, compared to the bromo analog, may facilitate vacuum thermal evaporation processes or reduce the annealing temperature required for thin-film formation.

Aqueous Biphasic Reaction Workflows Requiring High Organic Phase Partitioning

The extremely low aqueous solubility of 2-chloro-1-phenylnaphthalene (1.2 × 10⁻⁴ g/L) ensures near-quantitative partitioning into organic solvents during liquid-liquid extraction. This property is particularly advantageous in continuous flow chemistry or automated synthesis platforms where efficient phase separation is crucial. The marginally lower solubility of the chloro compound compared to the bromo analog further minimizes product loss to the aqueous phase, improving overall yield and reducing the need for multiple extraction steps.

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